molecular formula C5H8ClFN2 B1433961 3-Fluoropyrrolidine-3-carbonitrile hydrochloride CAS No. 1363405-64-4

3-Fluoropyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B1433961
CAS No.: 1363405-64-4
M. Wt: 150.58 g/mol
InChI Key: IHTAJUCUSXGKMD-UHFFFAOYSA-N
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Description

3-Cyano-3-fluoropyrrolidine hydrochloride is an organic chemical compound that belongs to the group of pyrrolidines. It has the molecular formula C5H8ClFN2 and a molecular weight of 150.58 g/mol. This compound is known for its unique chemical structure, which includes a cyano group and a fluorine atom attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3-fluoropyrrolidine hydrochloride typically involves the reaction of 3-fluoropyrrolidine with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the formation of the cyano group .

Industrial Production Methods

In industrial settings, the production of 3-Cyano-3-fluoropyrrolidine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

Major Products Formed

    Nucleophilic Substitution: The major products include substituted pyrrolidines with various functional groups replacing the fluorine atom.

    Oxidation and Reduction: The major products include amines and carboxylic acids derived from the cyano group.

Scientific Research Applications

3-Cyano-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Cyano-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyrrolidine hydrochloride: Similar in structure but lacks the cyano group, which affects its reactivity and applications.

    3-Cyano-3-chloropyrrolidine hydrochloride: Similar in structure but has a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.

Uniqueness

3-Cyano-3-fluoropyrrolidine hydrochloride is unique due to the presence of both a cyano group and a fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-fluoropyrrolidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2.ClH/c6-5(3-7)1-2-8-4-5;/h8H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTAJUCUSXGKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363405-64-4
Record name 3-fluoropyrrolidine-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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